molecular formula C9H6ClF3O B1473883 3-Methyl-4-(trifluoromethyl)benzoyl chloride CAS No. 1150464-24-6

3-Methyl-4-(trifluoromethyl)benzoyl chloride

Cat. No. B1473883
M. Wt: 222.59 g/mol
InChI Key: WWBCVACBMHIIID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-(trifluoromethyl)benzoyl chloride is a chemical compound with the linear formula CF3C6H4COCl . It has a molecular weight of 208.56 . This compound has been used in the preparation of intermediates, required for the synthesis of C-2 and C-3 substituted pyrazolo .


Molecular Structure Analysis

The molecular structure of 3-Methyl-4-(trifluoromethyl)benzoyl chloride can be represented by the SMILES string FC(F)(F)c1cccc(c1)C(Cl)=O . The InChI representation is 1S/C8H4ClF3O/c9-7(13)5-2-1-3-6(4-5)8(10,11)12/h1-4H .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Methyl-4-(trifluoromethyl)benzoyl chloride are not found in the search results, similar compounds like 4-(Trifluoromethyl)benzoyl chloride have been reported to undergo microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .


Physical And Chemical Properties Analysis

3-Methyl-4-(trifluoromethyl)benzoyl chloride is a liquid at room temperature . It has a refractive index of 1.477 and a density of 1.383 g/mL at 25 °C . The boiling point is reported to be between 184-186 °C at 750 mmHg .

Safety And Hazards

This compound is considered hazardous. It is a combustible liquid and causes severe skin burns and eye damage . Precautionary measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

3-methyl-4-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5-4-6(8(10)14)2-3-7(5)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBCVACBMHIIID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(trifluoromethyl)benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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